molecular formula C23H16Cl2N2O2 B11995432 (4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

Cat. No.: B11995432
M. Wt: 423.3 g/mol
InChI Key: WSAWLEBKZKKKRI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone is a complex organic compound with a unique structure that includes both pyrazole and benzoxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with phenyl hydrazine in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring precise control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.

    Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

(4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone
  • 4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl

Uniqueness

The uniqueness of (4-Chlorophenyl)[2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of pyrazole and benzoxazine rings makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C23H16Cl2N2O2

Molecular Weight

423.3 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(4-chlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone

InChI

InChI=1S/C23H16Cl2N2O2/c24-16-9-5-14(6-10-16)19-13-20-18-3-1-2-4-21(18)29-23(27(20)26-19)22(28)15-7-11-17(25)12-8-15/h1-12,20,23H,13H2

InChI Key

WSAWLEBKZKKKRI-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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